molecular formula C13H18FN3O2S B12266458 1-(Cyclopropanesulfonyl)-4-(3-fluoropyridin-2-yl)-1,4-diazepane

1-(Cyclopropanesulfonyl)-4-(3-fluoropyridin-2-yl)-1,4-diazepane

Cat. No.: B12266458
M. Wt: 299.37 g/mol
InChI Key: MQGKOTHGAHHLMQ-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-4-(3-fluoropyridin-2-yl)-1,4-diazepane is a synthetic organic compound that features a unique combination of a cyclopropanesulfonyl group and a fluoropyridinyl group attached to a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropanesulfonyl)-4-(3-fluoropyridin-2-yl)-1,4-diazepane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate amine precursors.

    Introduction of the Fluoropyridinyl Group: The fluoropyridinyl group can be introduced via a nucleophilic substitution reaction using a fluoropyridine derivative.

    Attachment of the Cyclopropanesulfonyl Group: The final step involves the sulfonylation of the diazepane ring with a cyclopropanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropanesulfonyl)-4-(3-fluoropyridin-2-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoropyridinyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(Cyclopropanesulfonyl)-4-(3-fluoropyridin-2-yl)-1,4-diazepane has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Materials Science: It can be utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 1-(Cyclopropanesulfonyl)-4-(3-fluoropyridin-2-yl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropanesulfonyl group may enhance binding affinity through hydrophobic interactions, while the fluoropyridinyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclopropanesulfonyl)-4-(2-fluoropyridin-3-yl)-1,4-diazepane
  • 1-(Cyclopropanesulfonyl)-4-(4-fluoropyridin-2-yl)-1,4-diazepane
  • 1-(Cyclopropanesulfonyl)-4-(3-chloropyridin-2-yl)-1,4-diazepane

Uniqueness

1-(Cyclopropanesulfonyl)-4-(3-fluoropyridin-2-yl)-1,4-diazepane is unique due to the specific positioning of the fluoropyridinyl group, which can influence its chemical reactivity and biological activity. The combination of the cyclopropanesulfonyl and fluoropyridinyl groups provides a distinct set of properties that can be leveraged in various applications.

Properties

Molecular Formula

C13H18FN3O2S

Molecular Weight

299.37 g/mol

IUPAC Name

1-cyclopropylsulfonyl-4-(3-fluoropyridin-2-yl)-1,4-diazepane

InChI

InChI=1S/C13H18FN3O2S/c14-12-3-1-6-15-13(12)16-7-2-8-17(10-9-16)20(18,19)11-4-5-11/h1,3,6,11H,2,4-5,7-10H2

InChI Key

MQGKOTHGAHHLMQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2CC2)C3=C(C=CC=N3)F

Origin of Product

United States

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